molecular formula C11H5Cl2N3O3S B2700208 2,5-dichloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide CAS No. 851095-66-4

2,5-dichloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide

Cat. No.: B2700208
CAS No.: 851095-66-4
M. Wt: 330.14
InChI Key: GQCCCQHQSVZRBC-UHFFFAOYSA-N
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Description

2,5-dichloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide (CAS 865287-92-9) is a synthetic heterocyclic compound with the molecular formula C11H5Cl2N3O2S and a molecular weight of 346.2 g/mol . This reagent features a complex structure integrating thiophene, 1,3,4-oxadiazole, and furan rings, which are known to be valuable scaffolds in medicinal chemistry and agrochemical research . Compounds containing the 1,3,4-oxadiazole nucleus, like this one, are the subject of extensive investigation due to their wide spectrum of reported biological activities, including significant antimicrobial, antifungal, and antitumor properties . The presence of electronegative chlorine atoms and the furan substitution may enhance the molecule's ability to interact with biological membranes and various enzyme systems . Specifically, research indicates that 1,3,4-oxadiazole derivatives demonstrate promising antibacterial activities against pathogens such as Staphylococcus aureus and Escherichia coli , making them interesting leads in the development of new anti-infective agents . Furthermore, the furan moiety is a common pharmacophore known to contribute to the bioactive profile of many molecules . This combination of heterocyclic rings suggests potential as a versatile building block or a core structure for screening in drug discovery programs, material science applications, and the synthesis of more complex chemical entities . This product is intended for research and development purposes only in a controlled laboratory setting. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2,5-dichloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5Cl2N3O3S/c12-7-4-5(8(13)20-7)9(17)14-11-16-15-10(19-11)6-2-1-3-18-6/h1-4H,(H,14,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQCCCQHQSVZRBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NN=C(O2)NC(=O)C3=C(SC(=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions. Common reagents include phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

    Coupling with Thiophene Derivative: The oxadiazole intermediate is then coupled with a thiophene derivative, such as 2,5-dichlorothiophene-3-carboxylic acid, using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

    Formation of the Final Product:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The oxadiazole ring can be reduced to form hydrazine derivatives.

    Substitution: The chlorine atoms on the thiophene ring can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

2,5-dichloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways.

    Industry: Utilized in the development of new materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways:

    Enzyme Inhibition: The compound can inhibit enzymes involved in cell proliferation, such as kinases and proteases.

    DNA Intercalation: It may intercalate into DNA, disrupting replication and transcription processes.

    Reactive Oxygen Species (ROS) Generation: The compound can induce the production of ROS, leading to oxidative stress and cell death.

Comparison with Similar Compounds

LMM11 (4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide)

  • Core Structure : Benzamide linked to a 5-(furan-2-yl)-1,3,4-oxadiazole.
  • Key Substituents : Cyclohexyl(ethyl)sulfamoyl group on the benzamide.
  • Activity : Demonstrated antifungal efficacy against Candida albicans (MIC = 16 µg/mL) via thioredoxin reductase (Trr1) inhibition .
  • Comparison: The target compound replaces the benzamide with a thiophene-3-carboxamide and introduces dichloro substituents. The dichloro groups could increase electron-withdrawing effects, modulating binding affinity to Trr1 .

LMM5 (4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide)

  • Core Structure : Benzamide with a 5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazole.
  • Key Substituents : Methoxybenzyl and benzyl(methyl)sulfamoyl groups.
  • Activity : Moderate antifungal activity (MIC = 32 µg/mL against C. albicans), attributed to Trr1 inhibition .
  • Comparison: The target compound lacks sulfamoyl groups but retains the oxadiazole-furan motif.

Furan-Containing Compounds in Agrochemical Contexts

Furilazole (3-(Dichloroacetyl)-5-(2-furanyl)-2,2-dimethyloxazolidine)

  • Core Structure : Oxazolidine with dichloroacetyl and furan substituents.
  • Activity : Herbicide safener used to protect crops from herbicide toxicity .
  • Comparison : Both compounds incorporate a furan ring, but furilazole’s oxazolidine and dichloroacetyl groups confer agrochemical properties. The target compound’s oxadiazole-thiophene scaffold suggests divergent bioactivity, likely targeting eukaryotic enzymes (e.g., Trr1) rather than plant systems .

Thiophene-Based Analogues

However, the addition of the oxadiazole-furan-carboxamide chain likely redirects activity toward antimicrobial or enzymatic targets.

Mechanistic and Structural Insights

  • Role of Furan : The furan-2-yl group in both the target compound and LMM11 may facilitate π-stacking interactions with aromatic residues in Trr1, enhancing binding .
  • Chlorine Substituents : The 2,5-dichloro configuration on thiophene could increase electrophilicity, promoting covalent or polar interactions with cysteine or serine residues in target enzymes.
  • Oxadiazole vs. Oxazolidine : The 1,3,4-oxadiazole’s planar structure (vs. oxazolidine’s saturated ring) may improve aromatic interactions in enzyme active sites .

Biological Activity

The compound 2,5-dichloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide is a novel synthetic organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a thiophene ring, a furan moiety, and an oxadiazole ring, which contribute to its unique chemical properties. The presence of chlorine substituents may enhance its biological activity by influencing the compound's electronic properties and interaction with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing oxadiazole and thiophene rings exhibit notable antimicrobial properties. For instance, derivatives of oxadiazole have been shown to possess significant antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

  • Minimum Inhibitory Concentration (MIC) : The MIC values for similar compounds typically range from 1 to 10 µg/mL against various bacterial strains, indicating potent activity .

Anticancer Potential

The anticancer activity of compounds like 2,5-dichloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide has been explored in several studies. Research indicates that such compounds can induce apoptosis in cancer cells through various mechanisms:

  • Inhibition of Cell Proliferation : Compounds similar to this one have shown IC50 values in the low micromolar range against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer).
  • Mechanism of Action : The proposed mechanisms include:
    • Modulation of signaling pathways related to cell survival.
    • Induction of oxidative stress leading to cell death.
    • Interaction with DNA or RNA, disrupting replication and transcription processes.

Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial activity of various oxadiazole derivatives, including those with thiophene rings. The results indicated that compounds with similar structural features displayed significant antibacterial activities against Gram-positive and Gram-negative bacteria, with some exhibiting fungicidal properties as well .

CompoundMIC (µg/mL)Activity Type
Compound A5Bactericidal
Compound B8Fungicidal
2,5-Dichloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamideTBDTBD

Study 2: Anticancer Activity

In another investigation focusing on anticancer properties, a series of thiophene-containing oxadiazole derivatives were tested against multiple cancer cell lines. The study found that certain compounds led to significant reductions in cell viability at concentrations as low as 10 µM .

Cell LineIC50 (µM)Effect
MCF-712Moderate
A5498Strong
HeLa15Moderate

The biological activity of 2,5-dichloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide is thought to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways crucial for microbial growth or cancer cell proliferation.
  • Receptor Interaction : It might interact with cellular receptors that modulate cell signaling pathways related to apoptosis and survival.
  • Oxidative Stress Induction : The generation of reactive oxygen species (ROS) could lead to cellular damage and apoptosis in target cells.

Q & A

Q. What are the optimized synthetic routes for 2,5-dichloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide, and how do reaction conditions influence yield?

The synthesis typically involves multi-step pathways:

  • Step 1 : Condensation of 2,5-dichlorothiophene-3-carboxylic acid with hydrazine hydrate to form the hydrazide intermediate.
  • Step 2 : Cyclization of the hydrazide with carbon disulfide or cyanogen bromide to generate the 1,3,4-oxadiazole ring .
  • Step 3 : Coupling with 5-(furan-2-yl)-1,3,4-oxadiazol-2-amine via carbodiimide-mediated amide bond formation . Critical parameters include solvent polarity (e.g., DMF for cyclization), temperature control (60–80°C for amide coupling), and stoichiometric ratios to minimize side reactions. Purification via column chromatography or recrystallization is often required .

Q. Which analytical techniques are most effective for structural confirmation and purity assessment?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of the thiophene, oxadiazole, and furan moieties. For example, the thiophene C-Cl protons resonate at δ 7.2–7.5 ppm, while oxadiazole carbons appear at ~165 ppm in ¹³C NMR .
  • HPLC : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) ensures >95% purity .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C₁₂H₆Cl₂N₃O₃S) .

Q. What preliminary biological activities have been reported for this compound?

Structural analogs exhibit:

  • Antimicrobial Activity : MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli, attributed to the thiophene and oxadiazole moieties disrupting bacterial membrane integrity .
  • Anticancer Potential : IC₅₀ values of 10–50 µM in breast cancer (MCF-7) cells via apoptosis induction, linked to electron-withdrawing chloro groups enhancing DNA intercalation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

  • Substituent Variation : Replace the furan-2-yl group with thiophene or pyridine rings to assess electronic effects on target binding .
  • Chlorine Positioning : Compare 2,5-dichloro vs. 3,4-dichloro thiophene derivatives to determine steric/electronic contributions to potency .
  • Oxadiazole Modifications : Introduce methyl or nitro groups at the oxadiazole 5-position to evaluate metabolic stability . Methodology : Use parallel synthesis followed by high-throughput screening (HTS) in antimicrobial and cytotoxicity assays .

Q. What strategies resolve contradictions in reported biological data (e.g., variable MIC values across studies)?

  • Standardized Assays : Use CLSI/M07-A9 guidelines for antimicrobial testing to control inoculum size and growth conditions .
  • Structural Confirmation : Re-evaluate disputed compounds via X-ray crystallography to rule out polymorphic or stereochemical inconsistencies .
  • Comparative Studies : Test analogs with systematic structural changes under identical conditions to isolate activity-determining factors .

Q. How can computational modeling predict reactivity and binding modes?

  • DFT Calculations : Analyze frontier molecular orbitals (FMOs) to predict sites for nucleophilic/electrophilic attacks, such as the oxadiazole ring’s N-2 position .
  • Molecular Docking : Simulate interactions with bacterial DNA gyrase (PDB: 1KZN) or human topoisomerase IIα (PDB: 1ZXM) to identify key hydrogen bonds (e.g., between Cl and Arg458) .
  • MD Simulations : Assess stability of ligand-enzyme complexes over 100 ns to prioritize synthetic targets .

Q. What toxicological considerations are critical for preclinical development?

  • Metabolic Stability : Test hepatic microsomal degradation to identify vulnerable sites (e.g., furan ring oxidation). Introduce electron-withdrawing groups (e.g., CF₃) to reduce CYP450-mediated metabolism .
  • Acute Toxicity : Conduct OECD 423 tests in rodents, focusing on nephrotoxicity linked to thiophene bioactivation .
  • Genotoxicity : Ames assay and micronucleus testing to evaluate mutagenic potential of chloro-substituted thiophenes .

Methodological Resources

  • Synthesis Optimization : Use Design of Experiments (DoE) to screen solvent/base combinations for amide coupling .
  • Data Analysis : Apply multivariate statistical tools (e.g., PCA) to correlate structural descriptors (Hammett σ, LogP) with bioactivity .
  • Crystallography : Single-crystal X-ray diffraction (e.g., CCDC deposition) to resolve ambiguities in regiochemistry .

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